Ureidoacrylate

説明

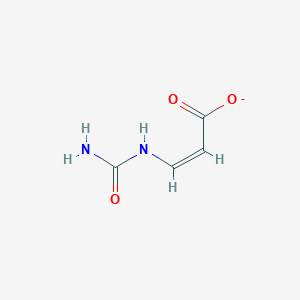

Structure

2D Structure

3D Structure

特性

分子式 |

C4H5N2O3- |

|---|---|

分子量 |

129.09 g/mol |

IUPAC名 |

(Z)-3-(carbamoylamino)prop-2-enoate |

InChI |

InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/p-1/b2-1- |

InChIキー |

JDSSVQWHYUVDDF-UPHRSURJSA-M |

SMILES |

C(=CNC(=O)N)C(=O)[O-] |

異性体SMILES |

C(=C\NC(=O)N)\C(=O)[O-] |

正規SMILES |

C(=CNC(=O)N)C(=O)[O-] |

製品の起源 |

United States |

Enzymatic Formation of Ureidoacrylate

The Rut Pathway: Initial Uracil (B121893) Ring Cleavage to Ureidoacrylate

Unlike traditional pyrimidine (B1678525) degradation pathways that begin by modifying the C-5-C-6 double bond to reduce the ring's aromaticity, the Rut pathway initiates catabolism with an immediate cleavage of the uracil ring. nih.gov This first, committed step is catalyzed by the RutA/F enzymatic system and directly produces this compound from uracil. nih.govnih.gov

The central enzyme in the initial step of the Rut pathway is RutA, a pyrimidine monooxygenase. inrae.fruniprot.org RutA catalyzes the direct scission of the uracil ring between the N-3 and C-4 positions. nih.govasm.org This ring-opening reaction is not a simple hydrolysis. The identity of the product as (Z)-3-ureidoacrylate and the specific bond cleavage have been unequivocally established through detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.netresearchgate.net For instance, ¹³C-NMR studies using uniformly ¹³C/¹⁵N-labeled uracil showed that the coupling between N-3 and C-4, present in the uracil substrate, was absent in the product, confirming the cleavage of the N-3-C-4 bond. nih.gov

The biosynthesis of this compound is not catalyzed by RutA alone but requires a multi-component system. The reaction is dependent on a flavin reductase, molecular oxygen, and a reduced nicotinamide (B372718) cofactor. nih.govnih.gov

Key Components for this compound Biosynthesis

| Component | Role |

|---|---|

| RutA | The primary enzyme, a pyrimidine monooxygenase, that binds the uracil substrate and catalyzes the ring cleavage. uniprot.org |

| Flavin Reductase (RutF or Fre) | An NAD(P)H-dependent reductase that supplies reduced flavin mononucleotide (FMNH₂) to the monooxygenase component (RutA). nih.govuniprot.orgresearchgate.net In E. coli, this role is primarily filled by RutF, though other flavin reductases like Fre can substitute for this function in vitro. uniprot.orgnih.gov |

| Flavin Mononucleotide (FMN) | A flavin cofactor that is reduced by RutF and then used by RutA to activate molecular oxygen. uniprot.orgnih.gov |

| NADH | A reduced nicotinamide cofactor that provides the electrons for the flavin reductase to reduce FMN. uniprot.orgnih.gov |

| Molecular Oxygen (O₂) | The oxidant that is activated by the RutA-FMNH₂ complex and incorporated into the uracil ring, leading to its cleavage. nih.govqmul.ac.uk |

Role of Pyrimidine Monooxygenase RutA in Uracil Ring Scission

Mechanistic Studies of RutA-Catalyzed this compound Formation

The mechanism by which RutA catalyzes the oxidative cleavage of uracil is complex and has been the subject of detailed investigation. It represents an unusual type of oxygenase chemistry. nih.gov

RutA is a flavin-dependent monooxygenase, a class of enzymes that uses a flavin cofactor to activate molecular oxygen for substrate oxidation. researchgate.netmdpi.comnih.gov Initial mechanistic proposals suggested that reduced flavin (FMNH₂) reacts with molecular oxygen to form a flavin-C4a-hydroperoxide intermediate. nih.gov This potent oxidizing species was hypothesized to attack the C4 carbonyl of uracil, initiating ring opening. nih.gov

More recent studies, however, have provided evidence for a different flavin-oxygen adduct. It is now understood that the reaction proceeds through the formation of a flavin-N5-peroxide or a flavin-N5-oxide intermediate. researchgate.netnih.gov In this mechanism, the flavin-N5-peroxide is the key oxygen-transferring species that attacks the uracil ring. qmul.ac.uk This distinguishes RutA from the canonical flavin monooxygenases that utilize the C4a-hydroperoxyflavin. researchgate.netnih.gov The reaction involves the formation of a flavin-N5-oxide, which is then recycled back to oxidized FMN through a spontaneous reaction with NADH. uniprot.orgqmul.ac.uk

Although this compound is the stable end product of the RutA/F reaction in vitro, evidence suggests it is not the immediate product released from the enzyme. nih.govresearchgate.net Mass spectrometry analysis of the reaction mixture has detected a species with the mass corresponding to this compound peracid. nih.govasm.orgresearchgate.net This has led to the inference that this compound peracid is the direct, albeit highly unstable, product of the oxygenation reaction catalyzed by RutA. nih.govasm.orgasm.org This peracid is a strong and potentially toxic oxidizing agent. asm.org It is proposed that this intermediate is rapidly reduced to the more stable this compound, either spontaneously by excess NADH in the reaction mixture or through the action of other enzymes in vivo. asm.orgresearchgate.netresearchgate.net

A critical piece of evidence confirming the oxygenase mechanism of RutA comes from isotope labeling studies. nih.govasm.org These experiments are powerful tools for tracing the fate of atoms during a chemical reaction. mdpi.comfrontiersin.orgnsf.gov When the RutA-catalyzed reaction is performed in the presence of heavy-isotope-labeled molecular oxygen (¹⁸O₂), the ¹⁸O atom is incorporated into the product. nih.govasm.org Specifically, the label is found at the C-4 position of the resulting this compound. nih.govasm.org This result definitively demonstrates that an oxygen atom from O₂ is directly incorporated into the substrate, which is the hallmark of an oxygenase. nih.gov It rules out a mechanism involving simple hydrolysis, where the oxygen atom would be derived from water. nih.govasm.orgnih.gov

Intermediates in the RutA Reaction: this compound Peracid Consideration

Associated Enzymes and Cofactors in this compound Generation

The enzymatic generation of this compound is a key step in the Rut pathway, a pyrimidine degradation pathway discovered in Escherichia coli. asm.orgresearchgate.net This pathway allows the organism to utilize pyrimidines like uracil as a sole nitrogen source. asm.orgnih.gov The central reaction is the cleavage of the pyrimidine ring, a process catalyzed by the enzyme pyrimidine oxygenase (RutA) in conjunction with a flavin reductase, such as RutF. asm.orgnih.govnih.gov

The activity of the pyrimidine oxygenase, RutA, is dependent on a reduced flavin mononucleotide (FMNH₂) cofactor. expasy.org The regeneration of this essential cofactor is carried out by a flavin reductase. asm.orgacs.org In the rut operon, the gene rutF encodes a flavin reductase that fulfills this role. asm.orgstring-db.org RutF is an NADH:flavin oxidoreductase, meaning it utilizes NADH to reduce FMN to FMNH₂. string-db.orgcore.ac.uk This freshly reduced FMNH₂ is then used by RutA to catalyze the oxidative cleavage of the pyrimidine ring.

The coupling of RutF and RutA activities ensures a continuous supply of the reduced flavin necessary for the degradation pathway to proceed. asm.org While RutF is the dedicated reductase in the rut operon, other flavin reductases, such as Fre, can substitute for RutF's function in vitro. nih.gov Flavin reductases are a broad class of enzymes that catalyze the reduction of free flavins, like FMN and flavin adenine (B156593) dinucleotide (FAD), using pyridine (B92270) nucleotides such as NADH or NADPH as electron donors. nih.govwikipedia.org The regenerated FMNH₂ is the cofactor that directly participates in the chemical transformation of uracil within the RutA active site. expasy.org

Structural studies have provided critical insights into how RutA binds its flavin cofactor and the substrate to facilitate the ring-opening reaction. Crystal structures of RutA, a Class A flavoprotein monooxygenase, reveal that the FMN cofactor is bound in a pocket with the isoalloxazine ring system positioned for catalysis. frontiersin.orgmdpi.com

Key findings from structural analyses include:

Binding Pocket : Crystal structures of RutA with non-convertible substrate analogs, such as 4-thiouracil (B160184) and 2,4-dimethoxypyrimidine, have confirmed the presence of a ligand-binding pocket located adjacent to the si-face of the flavin's isoalloxazine ring. frontiersin.org

Flavin Conformation : Like other Class A flavoprotein monooxygenases, RutA is thought to utilize conformational changes of the flavin ring to control the reaction cycle. These movements can regulate substrate access, interaction with the reductase-supplied FMNH₂, and sequestration of the oxygen chemistry from the solvent. mdpi.com

Mechanism of Oxygen Transfer : Structural and mechanistic studies suggest that the reaction proceeds through the formation of a flavin-N5-peroxide intermediate, which is an unusual oxygen-transferring species. pnas.org This differs from the more common C4a-(hydro)peroxyflavin intermediate found in many other flavin-dependent monooxygenases. mdpi.comresearchgate.net The substrate and the presumed O₂ binding sites are located on opposite faces of the flavin, suggesting that a significant conformational change or an inversion of the peroxyflavin intermediate is required for the reaction to occur. pnas.org Interactions within the active site, involving specific amino acid residues, are crucial for stabilizing the flavin and the reaction intermediates. pnas.orgnih.gov

These structural details underscore the unique chemistry catalyzed by RutA, which directly cleaves the stable pyrimidine ring without prior reduction, a novel reaction in pyrimidine catabolism. researchgate.netasm.org

Metabolic Transformations and Enzymatic Fate of Ureidoacrylate

Ureidoacrylate Amidohydrolase (RutB)-Mediated Hydrolysis

In E. coli, the Rut pathway is essential for the breakdown of exogenous pyrimidines. uniprot.org The enzyme RutB, also known as this compound amidohydrolase, plays a pivotal role in this pathway. researchgate.net It belongs to the isochorismatase family of hydrolases and is responsible for the hydrolytic cleavage of this compound. researchgate.net

Catalytic Activity and Reaction Products of RutB

RutB catalyzes the hydrolysis of (Z)-3-ureidoacrylate and water. uniprot.org This enzymatic reaction yields two primary, albeit unstable, intermediates: (Z)-3-aminoacrylate and carbamate (B1207046). uniprot.orgnih.gov Carbamate subsequently undergoes spontaneous hydrolysis, which releases one of the nitrogen atoms from the original pyrimidine (B1678525) ring as ammonium (B1175870) (NH4+) and a carbon atom as carbon dioxide (CO2). uniprot.orgnih.gov The other product, aminoacrylate, also hydrolyzes spontaneously. nih.gov In vitro studies have shown that the RutB-mediated cleavage of this compound ultimately results in the formation of 2 moles of ammonium, carbon dioxide, and malonic semialdehyde. nih.govnih.gov

Followed by spontaneous decomposition: Carbamate → NH₄⁺ + CO₂ uniprot.org (Z)-3-aminoacrylate + H₂O → Malonic semialdehyde + NH₄⁺

Some research suggests that the direct product of the preceding enzyme in the pathway, RutA, is actually this compound peracid. nih.govnih.gov In this scenario, it is postulated that RutB hydrolyzes this peracid intermediate to yield the peracid of aminoacrylate. nih.gov

Structural Biology of RutB

The functional understanding of RutB has been significantly advanced by the determination of its three-dimensional structure.

The crystal structure of this compound Amidohydrolase (RutB) from Escherichia coli has been determined at a resolution of 1.9 Å. researchgate.netrcsb.orgnih.gov This structural analysis identified RutB as a new member of the isochorismatase-like hydrolase (IHL) family. researchgate.netrcsb.orgnih.govacs.org The protein's architecture features a characteristic helix-sheet-helix sandwich fold, with a central parallel β-sheet composed of six strands, flanked by five α-helices. ebi.ac.uk In solution, RutB from E. coli W appears to be a homooctamer.

| Structural Data for E. coli RutB | |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 1.9 Å researchgate.netrcsb.orgnih.gov |

| Space Group | C222₁ researchgate.net |

| Family Classification | Isochorismatase-like hydrolase researchgate.netrcsb.orgnih.gov |

| Fold | Helix-sheet-helix sandwich ebi.ac.uk |

| Quaternary Structure | Homooctameric (in solution) |

The active site of an enzyme is the specific region where a substrate binds and the chemical reaction is catalyzed. wikipedia.orglibretexts.org This site is composed of amino acid residues that create a specific chemical environment for the substrate. libretexts.org Co-crystallization of RutB with the substrate analogue ureidopropionate has provided insights into its substrate binding mode. researchgate.netrcsb.orgnih.govacs.org

The catalytic machinery of RutB relies on a catalytic triad (B1167595) of amino acid residues: Aspartic acid 24 (D24), Lysine 133 (K133), and Cysteine 166 (C166). rcsb.org This triad is essential for the enzyme's hydrolytic activity. rcsb.org The binding of the substrate within the active site positions it correctly for catalysis, a process that often involves conformational changes in the enzyme as described by the "induced fit" model. libretexts.orgdu.ac.in This interaction forms a temporary enzyme-substrate complex, which lowers the activation energy of the reaction. savemyexams.com

Crystal Structure Determination and Isochorismatase-like Hydrolase Family Classification

Mechanistic Elucidation of RutB Activity through Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. neb.comnih.gov This method has been instrumental in probing the function of specific amino acid residues in RutB. rcsb.orgnih.govacs.org

Studies involving the mutation of the identified catalytic triad residues (D24, K133, and C166) to other amino acids (e.g., D24A, K133A, C166A, C166S) resulted in the complete inactivation of the RutB enzyme. rcsb.orgnih.govproteopedia.org This finding confirms their critical role in the catalytic mechanism. rcsb.org

Furthermore, mutations were introduced at other residues located near the active site to understand their specific functions. rcsb.orgnih.govacs.org These experiments led to distinct changes in the enzyme's kinetic parameters, namely the turnover number (kcat) and the Michaelis constant (KM), which reflects the enzyme's affinity for its substrate. rcsb.orgnih.gov The results from these mutational analyses have allowed for the assignment of specific roles to individual residues in substrate binding and catalysis, contributing to a plausible reaction mechanism for RutB. rcsb.orgnih.govacs.org

| Selected RutB Mutants and Their Effects | |

| Catalytic Triad Mutations | D24A, D24N, K133A, C166A, C166S, C166T, C166Y |

| Effect | Complete inactivation of RutB. rcsb.orgnih.govproteopedia.org |

| Other Active Site Mutations | Y29F, Y35F, N72A, W74A, W74F, E80A, E80D, S92A, S92T, S92Y, Q105A, Y136A, Y136F |

| Effect | Distinct changes in turnover number (kcat) and/or Michaelis constant (KM). rcsb.orgnih.govacs.org |

Downstream Processing of this compound Degradation Intermediates

The products of the RutB-catalyzed reaction, aminoacrylate and carbamate, are unstable and feed into further metabolic steps. nih.gov Carbamate spontaneously decomposes into ammonia (B1221849) and carbon dioxide. uniprot.org The processing of aminoacrylate is thought to involve other enzymes of the Rut pathway. nih.gov

It has been postulated that a cascade of enzymes, including RutC and RutD, are involved in the subsequent breakdown of the this compound degradation products in vivo. nih.govresearchgate.net One hypothesis suggests that RutB first hydrolyzes this compound peracid to aminoacrylate peracid. nih.gov RutC is then thought to reduce aminoacrylate peracid to aminoacrylate, and RutD may accelerate the spontaneous hydrolysis of aminoacrylate. nih.gov The final product of this part of the pathway is malonic semialdehyde, which itself is a toxic compound. uniprot.orgresearchgate.net To mitigate this toxicity, the enzyme RutE (which has a similar function to YdfG) reduces malonic semialdehyde to the less toxic compound 3-hydroxypropionic acid. nih.govresearchgate.net This series of reactions ensures the efficient and safe degradation of pyrimidines, ultimately releasing nitrogen for cellular use. nih.gov

Detoxification of Aminoacrylate by 3-Aminoacrylate Deaminase (RutC)

Following the formation of this compound, it is hydrolyzed by the enzyme RutB (this compound amidohydrolase) to produce carbamate and 3-aminoacrylate. asm.orguniprot.org While 3-aminoacrylate can spontaneously deaminate to form malonic semialdehyde, this process is facilitated in vivo by the enzyme 3-aminoacrylate deaminase, encoded by the rutC gene. uniprot.orgnih.gov

RutC is a member of the Rid (Reactive Intermediate Deaminase) superfamily. nih.gov Its role is to catalyze the deamination of 3-aminoacrylate, a proposed intermediate in the Rut pathway. nih.gov This enzymatic activity is considered a detoxification step, as the accumulation of reactive intermediates like aminoacrylate can be harmful to the cell. nih.gov Research has shown that RutC has demonstrable 3-aminoacrylate deaminase activity. nih.gov

Interestingly, while RutC facilitates this reaction, it may not be strictly essential under all conditions. uniprot.org Studies have indicated that a Rut pathway lacking RutC can still generate enough nitrogen from uracil (B121893) for the growth of E. coli under standard laboratory conditions, suggesting the spontaneous hydrolysis of 3-aminoacrylate can be sufficient. uniprot.orgresearchgate.net This has led to the proposal that RutC may be more critical for modulating metabolic fitness rather than catalyzing an essential function. uniprot.orgebi.ac.uk The catalytic efficiency (kcat) of RutC with 3-aminoacrylate as a substrate has been measured to be 52 min⁻¹. uniprot.org

Role of RutD (α/β Hydrolase) in Facilitating Intermediate Hydrolysis

The Rut pathway involves another crucial enzyme, RutD, which belongs to the α/β hydrolase superfamily. nih.govresearchgate.net It is proposed that RutD functions to increase the rate of the spontaneous hydrolysis of aminoacrylate to malonic semialdehyde. nih.govnih.gov The accumulation of aminoacrylate is toxic, making its efficient removal critical for the cell's viability when utilizing pyrimidines as a nitrogen source. nih.gov

Structural and bioinformatic analyses have revealed that RutD possesses the characteristic α/β hydrolase fold. nih.gov However, it features a novel arrangement of residues in its active site. nih.gov In the canonical catalytic triad of α/β hydrolases (nucleophile-acid-histidine), the nucleophilic position is typically occupied by serine, cysteine, or aspartate. nih.gov In RutD, this position is taken by a histidine residue. nih.gov This unique configuration suggests a novel catalytic mechanism for the hydrolysis of aminoacrylate. nih.gov The presence of RutD underscores the importance of efficiently managing the toxic intermediates generated during pyrimidine catabolism. researchgate.netresearchgate.net

Reduction of Malonic Semialdehyde by RutE and YdfG

The final steps of the Rut pathway address the toxicity of malonic semialdehyde, the product of aminoacrylate deamination. asm.org This compound is reduced to the less toxic and excretable compound 3-hydroxypropionate. asm.org This reduction is carried out by two enzymes: RutE and YdfG. asm.orgnih.gov

RutE is the presumed malonic semialdehyde reductase of the Rut pathway. nih.gov However, its function is supplemented by YdfG, a short-chain dehydrogenase/reductase. asm.orgnih.gov Both enzymes are capable of detoxifying malonic semialdehyde by reducing it to 3-hydroxypropionic acid. nih.govebi.ac.uk The necessity for these enzymes is highlighted by the observation that the Rut pathway cannot function effectively at 37°C, likely due to an inadequate ability to remove toxic malonic semialdehyde at this higher temperature. asm.orguniprot.org The product, 3-hydroxypropionate, is an active metabolite in many bacteria but is excreted by E. coli. asm.org

Enzymes in the this compound Metabolic Pathway

| Enzyme | Gene | Function |

| 3-Aminoacrylate Deaminase | rutC | Catalyzes the deamination of 3-aminoacrylate to malonic semialdehyde. uniprot.orguniprot.org |

| α/β Hydrolase | rutD | Facilitates the hydrolysis of the intermediate aminoacrylate to malonic semialdehyde. nih.govnih.gov |

| Malonic Semialdehyde Reductase | rutE | Reduces the toxic malonic semialdehyde to 3-hydroxypropionate. nih.govnih.gov |

| NADP-dependent 3-hydroxy acid dehydrogenase | ydfG | Supplements RutE in the reduction of malonic semialdehyde to 3-hydroxypropionic acid. nih.govebi.ac.uk |

Genetic and Regulatory Aspects of Ureidoacrylate Metabolism

Genomic Organization of the Rut Operon

In Escherichia coli, the genes responsible for the Rut pathway are clustered together in the rut operon. nih.gov This operon, also referred to as the pyrimidine (B1678525) utilization operon, typically contains seven genes, rutA through rutG. nih.gov A divergently transcribed gene, rutR, encodes a regulatory protein that controls the expression of the operon. nih.gov

Gene Cluster Analysis of RutA, RutB, RutC, RutD, RutE, RutF, RutG

The rut operon in E. coli K-12 consists of a seven-gene cluster, rutA, rutB, rutC, rutD, rutE, rutF, and rutG. nih.gov These genes encode the proteins necessary for the breakdown of pyrimidines and the subsequent processing of intermediates.

RutA (pyrimidine oxygenase): This enzyme, in conjunction with a flavin reductase, initiates the pathway by cleaving the pyrimidine ring of uracil (B121893) to produce ureidoacrylate. nih.govresearchgate.net This reaction is unusual as it directly opens the ring without prior modification. nih.gov

RutB (this compound amidohydrolase): This enzyme hydrolyzes this compound to release ammonium (B1175870), malonic semialdehyde, and carbon dioxide. nih.gov The direct products are thought to be the unstable intermediates carbamate (B1207046) and aminoacrylate. nih.govresearchgate.net

RutC: The precise function of RutC is still under investigation, but it is believed to be involved in the detoxification of pathway intermediates. researchgate.net It is speculated to reduce aminoacrylate peracid to aminoacrylate. nih.gov RutC belongs to the highly conserved YjgF/YER057c/UK114 family of proteins. nih.gov

RutD: This protein is a member of the α/β hydrolase superfamily and is proposed to accelerate the spontaneous hydrolysis of the toxic intermediate aminoacrylate to malonic semialdehyde. nih.gov

RutE: The function of RutE is thought to be the reduction of malonic semialdehyde to 3-hydroxypropionic acid. nih.govresearchgate.net

RutF (flavin reductase): RutF is a flavin reductase that is essential for regenerating the flavin mononucleotide (FMN) cofactor required by RutA. researchgate.netasm.org

RutG (uracil transporter): This protein is a high-affinity permease responsible for the transport of uracil and thymine (B56734) into the cell. researchgate.net

Table 1: Genes of the rut Operon and their Functions

| Gene | Product Function |

| RutA | Pyrimidine oxygenase, cleaves the uracil ring to form this compound. nih.govresearchgate.net |

| RutB | This compound amidohydrolase, hydrolyzes this compound. nih.gov |

| RutC | Putative aminoacrylate peracid reductase, involved in detoxification. nih.govresearchgate.netnih.gov |

| RutD | α/β hydrolase, enhances hydrolysis of aminoacrylate. nih.gov |

| RutE | Reduces malonic semialdehyde to 3-hydroxypropionic acid. nih.govresearchgate.net |

| RutF | Flavin reductase, regenerates FMN for RutA. researchgate.netasm.org |

| RutG | High-affinity uracil/thymine transporter. researchgate.net |

Transcriptional Units and Gene Linkage

The rutA-G genes are organized as a single transcriptional unit, meaning they are transcribed together as a single polycistronic mRNA molecule from the rutA promoter (rutAp). ecoliwiki.orgnih.gov This arrangement ensures the coordinated expression of all the enzymes required for the pathway. The gene encoding the regulator, rutR, is located upstream of the rut operon and is transcribed in the opposite direction. nih.govresearchgate.net This divergent organization allows for efficient autoregulation of the rutR gene and control of the rut operon from a single intergenic region. nih.gov

Regulatory Mechanisms Governing this compound Pathway Expression

The expression of the rut operon is tightly regulated to match the cell's metabolic needs and environmental conditions. This control is exerted primarily at the transcriptional level.

Transcriptional Control by Regulator Proteins (e.g., RutR)

The primary regulator of the rut operon is the RutR protein, a member of the TetR family of transcriptional repressors. researchgate.netebi.ac.uk In the absence of its effector molecule, RutR binds to a specific DNA sequence, known as the RutR box, located in the promoter region of the rut operon, thereby repressing transcription. nih.govresearchgate.net

The binding of uracil or thymine to RutR induces a conformational change in the protein, which reduces its affinity for the RutR box. nih.govresearchgate.net This leads to the dissociation of RutR from the DNA, relieving repression and allowing for the transcription of the rut operon. nih.govresearchgate.net Therefore, the presence of pyrimidines in the environment directly triggers the expression of the genes needed for their catabolism.

In addition to its role as a repressor of the rut operon, RutR also acts as a global regulator, controlling the expression of other genes involved in pyrimidine and purine (B94841) metabolism. researchgate.net This broader regulatory role suggests that RutR helps to maintain a balance between the synthesis and degradation of these essential nitrogenous compounds. researchgate.net

Influence of Environmental Cues on Pathway Induction

Beyond the specific regulation by RutR, the expression of the rut operon is also influenced by broader environmental signals, most notably nitrogen availability. nih.gov The rut operon is under the positive control of the nitrogen regulatory protein C (NtrC). nih.govresearchgate.net When nitrogen levels are low, NtrC is activated and promotes the transcription of genes involved in nitrogen scavenging, including the rut operon. nih.gov This dual control mechanism ensures that the cell only invests in the machinery for pyrimidine degradation when there is a need for an alternative nitrogen source.

Temperature also plays a role in the functionality of the Rut pathway. In E. coli K-12, the pathway supports growth on pyrimidines as the sole nitrogen source at lower temperatures (around 22°C) but not at 37°C. nih.govasm.org This temperature sensitivity is thought to be due to the increased toxicity of pathway intermediates, such as malonic semialdehyde, at higher temperatures. asm.org

The integration of signals from pyrimidine availability (via RutR) and nitrogen status (via NtrC) allows the cell to fine-tune the expression of the this compound pathway, ensuring that it is only activated when both necessary and beneficial for the cell's survival. nih.govresearchgate.net

Comparative Genomics and Phylogenetic Distribution of this compound-Utilizing Organisms

Homologs of the rut gene cluster are found in a variety of proteobacteria, particularly within the α- and γ-proteobacteria classes, including many members of the Enterobacteriaceae family. nih.govpnas.org The presence of the rut operon in these organisms suggests that the ability to utilize pyrimidines as a nitrogen source is a widespread trait in these bacterial lineages.

Comparative genomic analyses have revealed variations in the composition and organization of the rut operon among different species. asm.org For instance, the rutG transporter gene is not always present within the operon, suggesting that some organisms may rely on alternative transport systems or may primarily use the pathway to recycle endogenous pyrimidines. researchgate.netasm.org The phylogenetic distribution of the rut pathway genes indicates a complex evolutionary history, likely involving instances of horizontal gene transfer. pnas.org The presence of the pathway in soil-dwelling proteobacteria suggests its importance in environments where nitrogen availability can be a limiting factor for growth. asm.org Furthermore, the identification of rut pathway genes in pathogenic bacteria like Acinetobacter baumannii suggests a potential role for this pathway in nutrient acquisition during infection. nih.gov

Identification of Homologous Pathways Across Bacterial and Fungal Species

The metabolic processing of this compound is a key feature of specific pyrimidine degradation pathways, which are not universally conserved across all life forms. The primary and most well-characterized route involving this compound is the pyrimidine utilization (Rut) pathway, notably studied in proteobacteria such as Escherichia coli. illinois.edu This pathway is distinct from other pyrimidine catabolic routes, such as the reductive and oxidative pathways.

In bacteria, four distinct biochemical pathways for pyrimidine degradation have been identified: the reductive (PYD), oxidative, Rut, and URC pathways. illinois.edu The Rut pathway is distinguished by its direct cleavage of the uracil ring to generate this compound. illinois.edunih.gov This process is initiated by the enzyme RutA, which, in conjunction with a flavin reductase (RutF), opens the pyrimidine ring between the N-3 and C-4 atoms. nih.govvu.lt The resulting intermediate, this compound (or its peracid), is then hydrolyzed by the this compound amidohydrolase, RutB. nih.govresearchgate.netuniprot.org The complete rut operon in E. coli comprises seven genes (rutA-G) that encode the enzymes and a transporter necessary to convert pyrimidines into 3-hydroxypropionic acid, ammonia (B1221849), and carbon dioxide. nih.govvu.lt The pathway's primary function appears to be nitrogen assimilation. researchgate.net Homologs of the rut gene cluster are found predominantly in α- and γ-proteobacteria, particularly within the Enterobacteriaceae family. illinois.edunih.gov

In contrast, the most widespread pyrimidine degradation route in bacteria, archaea, and eukaryotes is the reductive pathway. illinois.eduresearchgate.net This pathway converts uracil to β-alanine through intermediates like dihydrouracil (B119008) and β-ureidopropionate, and does not involve this compound. creative-proteomics.comresearchgate.net A third, less common oxidative pathway, identified in bacteria like Enterobacter aerogenes and Rhodococcus erythropolis, proceeds through barbiturate (B1230296) and also does not form a this compound intermediate. illinois.edu

Fungal species exhibit different strategies for pyrimidine catabolism. The yeast Lachancea kluyveri, for instance, can utilize uracil as a nitrogen source but does not possess the Rut pathway. Instead, it uses the recently discovered URC (uracil catabolism) pathway. illinois.eduresearchgate.net While L. kluyveri has genes for the latter part of the reductive pathway (PYD2 and PYD3), it lacks the initial enzyme, PYD1, indicating separate mechanisms for uracil and dihydrouracil degradation. illinois.edu The URC pathway represents a distinct evolutionary solution for pyrimidine use in fungi, highlighting the divergence of these metabolic systems between bacterial and fungal kingdoms.

Evolutionary Divergence and Conservation of Enzyme Functions

The enzymes involved in this compound metabolism, primarily those of the Rut pathway, show fascinating instances of both evolutionary conservation and divergence. Their functions have been shaped by recruitment from ancient enzyme superfamilies and adaptation to specific metabolic contexts.

RutB (this compound Amidohydrolase): This enzyme is a classic example of evolutionary linkage between different metabolic pathways. RutB, which hydrolyzes this compound, is homologous to ureidopropionase (β-ureidopropionase), the enzyme that catalyzes the final hydrolytic step in the reductive pyrimidine degradation pathway. nih.govvu.ltcreative-proteomics.com Despite this homology, their substrates (this compound vs. β-ureidopropionate) are distinct. Structurally, RutB is a member of the widespread isochorismatase-like hydrolase (IHL) family. researchgate.netebi.ac.uknih.gov This family includes enzymes involved in diverse processes, from antibiotic biosynthesis to herbicide degradation, indicating that a conserved catalytic fold has been adapted for a wide range of hydrolytic functions. ebi.ac.uk The catalytic triad (B1167595) of RutB has been identified, and mutations of these core residues lead to complete inactivation, underscoring the conservation of the fundamental reaction mechanism within this enzyme family. nih.gov

RutC and RutD: The functions of other Rut enzymes also point to evolutionary adaptation. RutC, which was initially thought to facilitate a spontaneous reaction, is now characterized as a 3-aminoacrylate deaminase. researchgate.net It belongs to the Rid (Reactive Intermediate Deaminase) superfamily, specifically the RidA subfamily, which is found across all domains of life. researchgate.netnih.gov Members of this superfamily often act to mitigate metabolic stress by deaminating reactive intermediates. The conservation of the RidA family suggests an ancient role in metabolic housekeeping, with individual members like RutC evolving specificity for intermediates of particular pathways. nih.gov RutD is a member of the α/β hydrolase superfamily and is proposed to enhance the hydrolysis of aminoacrylate, a toxic byproduct of uracil degradation. nih.gov The discovery of RutD's function was relatively recent, highlighting that even in well-studied organisms, novel enzyme functions within established pathways can be uncovered. nih.gov

Pathway Organization: The evolution of metabolic pathways also manifests at the genetic level. In bacteria, genes for a single pathway are often clustered in operons, such as the rut operon, allowing for coordinate regulation. nih.gov This contrasts with the evolutionary strategy often seen in eukaryotes, where genes encoding enzymes for a pathway may be fused to create large, multifunctional proteins. An example is the CAD protein in animals, a single polypeptide that carries out the first three steps of de novo pyrimidine biosynthesis, whereas these steps are catalyzed by separate enzymes in bacteria. nih.gov This divergence in genetic organization reflects different evolutionary pressures and regulatory mechanisms between prokaryotes and eukaryotes.

Advanced Methodologies for Ureidoacrylate Research

Structural Biology Approaches

Structural biology provides the atomic-level blueprint necessary to understand enzyme function. For the enzymes that metabolize ureidoacrylate, X-ray crystallography has been pivotal, while the potential for cryo-electron microscopy to reveal larger assemblies remains an exciting frontier.

X-ray crystallography has been instrumental in elucidating the mechanisms of the enzymes that directly interact with this compound and its precursors. By determining the three-dimensional structure of these enzymes, often in complex with substrate analogues, researchers can map the active site and identify key catalytic residues.

The enzyme RutA, a novel pyrimidine (B1678525) monooxygenase, catalyzes the initial ring cleavage of uracil (B121893) to form this compound. researchgate.netnih.gov Mechanistic and computational studies, in conjunction with X-ray crystallography of RutA (PDB ID: 6TEG), have provided a detailed view of its active site, revealing how it binds flavin mononucleotide (FMN), uracil, and O2 to facilitate the reaction. researchgate.netresearchgate.net

Following its synthesis, this compound is hydrolyzed by the this compound amidohydrolase, RutB. nih.gov The crystal structure of RutB from Escherichia coli was determined at a resolution of 1.9 Å. nih.gov This study identified RutB as a member of the isochorismatase-like hydrolase family. nih.govnih.gov To understand its interaction with the substrate, RutB was co-crystallized with ureidopropionate, a close analogue of this compound. This complex revealed the precise mode of substrate binding and allowed for the identification of the catalytic triad (B1167595) of residues (Asp24, Lys133, and Cys166) essential for its enzymatic activity. nih.govnih.gov Mutational analysis of these and other active site residues confirmed their specific roles in catalysis, altering the enzyme's turnover number (kcat) and Michaelis constant (KM). nih.govnih.gov

Interactive Table: X-ray Crystallography Data for Rut Pathway Enzymes

| Enzyme | PDB ID | Organism | Resolution (Å) | Ligand(s) / Analogue | Key Findings |

|---|---|---|---|---|---|

| RutA | 6TEG | Escherichia coli | N/A | FMN, Uracil, O2 | Revealed active site architecture for uracil ring-opening. researchgate.netresearchgate.net |

| RutB | 8BLM | Escherichia coli K-12 | 1.90 | Ureidopropionate | Identified catalytic triad and substrate binding mode. nih.govnih.gov |

The Rut pathway in E. coli is comprised of seven distinct proteins (RutA-G) that work in concert to degrade uracil to 3-hydroxypropionate, releasing ammonia (B1221849) in the process. researchgate.netresearchgate.netnih.gov This sequential enzymatic process suggests the potential formation of a multi-enzyme complex, or "metabolon," to facilitate efficient substrate channeling and prevent the release of potentially toxic intermediates. nih.govscholaris.ca A metabolon is a transient structural-functional complex formed between sequential enzymes in a metabolic pathway, held together by non-covalent interactions. scholaris.ca The formation of such a complex in the Rut pathway would allow the direct transfer of this compound from RutA to RutB, and subsequent intermediates to RutC, RutD, and so on. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large, flexible, or multi-component macromolecular assemblies that are often difficult to crystallize. nih.gov This methodology has been successfully used to visualize the architecture of various multi-enzyme complexes, revealing how individual components associate and coordinate their activities. nih.govnih.gov

X-ray Crystallography for Enzyme-Substrate Analogue Complexes

Computational Biophysical and Quantum Chemical Studies

Computational methods provide a dynamic complement to static structural data, allowing researchers to model reaction mechanisms and conformational changes that are often too transient to be captured experimentally.

The enzymatic mechanism of RutA, which cleaves the stable uracil ring, has been a subject of significant investigation. dntb.gov.ua Quantum Mechanics/Molecular Mechanics (QM/MM) modeling has been a crucial tool in this effort. This hybrid approach treats the reactive center of the enzyme (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics.

Extensive computational studies, including QM/MM calculations, were performed to elucidate the active species responsible for the C-N bond cleavage of uracil. researchgate.net These studies proposed that a flavin-N5-peroxide (flavin-N5OOH) species, rather than the more common flavin-C4a-peroxide, acts as the powerful nucleophile that attacks the uracil ring, leading to the formation of this compound. researchgate.net Further QM(DFT)/MM modeling has been applied to explore the functionalization of the flavin cofactor with molecular oxygen, mapping the potential energy surfaces of different reaction pathways and validating the likelihood of the flavin-N5OOH intermediate. dntb.gov.ua

Molecular dynamics (MD) simulations allow researchers to observe the motion of proteins over time, providing insights into their flexibility, conformational changes, and interactions with substrates and cofactors. In the context of this compound research, MD simulations have been used to study the behavior of the RutA enzyme.

MD simulations were instrumental in documenting the potential binding sites for molecular oxygen within the RutA active site cavity, a critical first step in the enzymatic reaction. dntb.gov.ua These simulations, combined with QM/MM calculations, have helped to build a comprehensive model of the entire catalytic cycle, from oxygen binding to the release of the this compound product. researchgate.netdntb.gov.ua By simulating the dynamic behavior of the enzyme, researchers can understand how the protein environment facilitates the complex chemical transformations required for uracil degradation.

Interactive Table: Computational Methodologies in this compound Research

| Methodology | Enzyme Studied | Focus of Study | Key Findings |

|---|---|---|---|

| QM/MM | RutA | Reaction pathway for uracil cleavage | Identified flavin-N5OOH as the likely nucleophilic species. researchgate.netdntb.gov.ua |

| MD Simulations | RutA | Conformational analysis and O2 binding | Documented various dioxygen positions within the active site. dntb.gov.ua |

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of Reaction Pathways

Spectroscopic and Chromatographic Techniques for Metabolite Analysis

The direct detection and quantification of this compound and its associated metabolites are essential for confirming reaction products and understanding pathway flux. A combination of spectroscopic and chromatographic methods has been vital for this purpose.

The initial identification of this compound as the product of the RutA-catalyzed reaction was definitively established using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.gov In one key study, 1D and 2D NMR spectroscopy was performed using uracil enriched with stable isotopes (¹³C and ¹⁵N). The NMR spectra of the product confirmed that the bond between the N-3 and C-4 atoms of the uracil ring had been broken, a hallmark of this compound formation. researchgate.netnih.gov

Mass spectrometry has also been critical, not only for confirming the mass of this compound but also for detecting trace amounts of a highly transient intermediate, this compound peracid, which is believed to be the direct product of the RutA enzyme before its conversion to this compound. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another essential tool. Transcriptomic analysis of E. coli degrading certain compounds showed a significant upregulation of the gene encoding this compound amidohydrolase (RutB), with HPLC being used to monitor the degradation process. nih.gov Furthermore, HPLC coupled with electrospray tandem mass spectrometry has been developed for the sensitive analysis of pyrimidine metabolites in biological samples like urine. nih.gov These chromatographic techniques are crucial for separating complex mixtures and quantifying the levels of specific metabolites within the pyrimidine degradation pathway.

Interactive Table: Analytical Techniques for this compound Analysis

| Technique | Application | Finding/Purpose |

|---|---|---|

| NMR Spectroscopy | Product identification | Confirmed the ring-cleavage of uracil to form this compound. researchgate.netnih.gov |

| Mass Spectrometry | Product & intermediate identification | Confirmed the mass of this compound and detected the this compound peracid intermediate. researchgate.netnih.gov |

| HPLC | Metabolite separation & quantification | Used to monitor pathway activity and for sensitive detection of pyrimidine metabolites. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in definitively establishing the chemical structure of this compound as the product of the RutA-catalyzed cleavage of the uracil ring. nih.govresearchgate.netnih.govresearchgate.net Through a series of NMR experiments, researchers have been able to confirm the molecular connectivity and stereochemistry of the compound formed in the Rut pathway.

Detailed one-dimensional (1D) and two-dimensional (2D) NMR analyses were instrumental in this structural elucidation. For instance, 1D ¹³C-NMR spectroscopy was used to probe the fate of the uracil ring during the enzymatic reaction. By using uracil uniformly labeled with ¹³C and ¹⁵N, it was observed that the C-4 resonance of the product, this compound, lacked the coupling to N-3 that is characteristic of the uracil ring structure. nih.gov This provided direct evidence for the cleavage of the covalent bond between the N-3 and C-4 positions of the pyrimidine ring. nih.gov

To confirm the identity of the enzymatically produced compound, its NMR data were compared with those of chemically synthesized (Z)-3-ureido-2-propenoic acid. The ¹H and ¹³C chemical shifts of the RutA/F product were found to be identical to those of the synthetic this compound, validating its structure. nih.gov

| Position | RutA Product Chemical Shift (ppm) | Synthetic this compound Chemical Shift (ppm) |

| H-5 | 4.93 | 4.92 |

| H-6 | 7.08 | 7.10 |

| C-2 | 160.3 | 160.3 |

| C-4 | 179.5 | 179.6 |

| C-5 | 103.1 | 103.2 |

| C-6 | 138.02 | 138.1 |

| Table 1: Comparison of NMR chemical shifts for the RutA reaction product and chemically synthesized this compound, recorded in H₂O. Data from Kim et al., 2010. nih.gov |

Furthermore, NMR has been used to monitor the reaction, including experiments that showed an ¹⁸O isotope shift in the ¹³C spectrum, indicating that an oxygen atom from molecular O₂ was incorporated at the C-4 position during the reaction. nih.govresearchgate.net

Mass Spectrometry (MS) Applications in Pathway Intermediates Identification

Mass spectrometry (MS) is a powerful technique used in conjunction with NMR to identify and confirm the intermediates in the this compound metabolic pathway. researchgate.netnih.govasm.org Its high sensitivity makes it particularly suitable for detecting transient or low-abundance species that are critical to understanding the reaction mechanism.

MS analysis was crucial in identifying not only this compound but also a key, short-lived precursor, this compound peracid. nih.govresearchgate.netnih.gov The detection of a species with the mass corresponding to this compound peracid provided evidence that the RutA-catalyzed reaction is not a simple hydrolysis but rather an unusual oxygenase reaction. nih.govresearchgate.net This peracid is believed to be the direct product of RutA, which is then converted to this compound. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a vital tool for both the qualitative identification and quantitative measurement of this compound and related compounds from complex biological mixtures. nih.gov The chromatographic separation provided by the liquid chromatograph simplifies the mixture before it enters the mass spectrometer, allowing for clearer and more accurate mass analysis.

In studies of the Rut pathway, LC-MS data has been acquired using systems like an Agilent 1200 liquid chromatograph coupled to an LTQ Orbitrap mass spectrometer. nih.govasm.org For the analysis of this compound compounds, specific chromatographic conditions have been developed, such as using a Phenomenex Capcell C₁₈ column with an isocratic mobile phase of 10% acetonitrile, 89% water, and 1% formic acid. nih.gov The mass spectrometer is typically operated in positive-mode electrospray ionization (ESI) to detect the protonated molecular ions of the target analytes. nih.govasm.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and confirming the identity of pathway intermediates. In this compound research, an Orbitrap mass spectrometer operating with a mass resolution of 30,000 has been used to obtain precise mass-to-charge (m/z) values for this compound and its peracid form. nih.govasm.org

Isotope labeling experiments combined with HRMS have been fundamental in elucidating the reaction mechanism of RutA. nih.gov By conducting the enzymatic reaction in the presence of ¹⁸O-labeled molecular oxygen and using ¹³C/¹⁵N-labeled uracil, researchers could demonstrate definitively that one oxygen atom from O₂ is incorporated into the this compound product. nih.govresearchgate.net This was confirmed by the detection of the corresponding mass shifts in the high-resolution mass spectra. nih.govresearchgate.net

| Compound | Isotopic Label | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ |

| This compound | C₄H₆N₂¹⁶O₂¹⁸O | 133.0491 | 133.0494 |

| This compound | ¹³C₄H₆¹⁵N₂¹⁶O₂¹⁸O | 139.0565 | 139.0569 |

| This compound Peracid | C₄H₆N₂O₄ | 147.0396 | 147.0400 |

| This compound Peracid | ¹³C₄H₆¹⁵N₂O₄ | 153.0471 | 153.0475 |

| Table 2: High-resolution mass spectrometric data for this compound and its peracid, showing observed and calculated m/z values for unlabeled and labeled species. Data from Kim et al., 2010. researchgate.net |

LC-MS for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) for Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purification of this compound from enzymatic reactions and biological extracts. amazonaws.comnih.gov The method's resolving power allows for the clear separation of this compound from its substrate (uracil), cofactors (NADH), and other reaction components. amazonaws.com

A typical HPLC analysis for this compound research is performed on a reversed-phase column, such as a Supelcosil LC-18-T column. amazonaws.com A gradient elution system, for example involving water, potassium phosphate (B84403) buffer, and methanol, can be optimized to achieve efficient separation of the compounds of interest. amazonaws.com Detection is commonly performed using a UV detector, as this compound has a characteristic absorbance maximum. nih.gov This setup allows for the quantitative monitoring of the formation of this compound over the course of an enzymatic reaction. amazonaws.com The technique is sensitive, with detection limits for similar compounds in the nanogram range, making it suitable for analyzing small sample volumes. nih.gov

Systems Biology and 'Omics' Approaches

The study of this compound metabolism benefits significantly from systems biology and the associated 'omics' technologies, such as proteomics and metabolomics. nih.gov These global approaches allow for a broad, network-level view of the metabolic pathways, moving beyond the study of single enzymes to understand how the entire system responds to genetic or environmental changes. nih.gov By generating large datasets on the levels of proteins and metabolites, these methods help to catalog the components of metabolism and understand the complex interplay between them. nih.gov

Proteomic Profiling of Enzymes in this compound Metabolism

Proteomics, the large-scale study of proteins, is crucial for identifying and quantifying the enzymes involved in metabolic pathways like the Rut pathway. nih.gov By comparing the protein profiles of cells grown under different conditions, researchers can identify which enzymes are up- or down-regulated, providing clues about their function.

In the context of this compound, proteomic analyses have been applied to identify key enzymatic players. For example, quantitative proteomic analysis of wheat kernel development identified Peroxythis compound/ureidoacrylate amidohydrolase RutB as a differentially abundant protein. plos.org RutB is the enzyme responsible for the hydrolysis of this compound, a critical step in the pyrimidine degradation pathway that releases ammonia. nih.govresearchgate.netnih.gov The identification of RutB in proteomic screens underscores the enzyme's importance in nitrogen metabolism and highlights the power of 'omics' approaches to pinpoint key functional proteins within a complex biological system. plos.org Such studies help to define the complete set of proteins present and their relative abundance, which is essential for building comprehensive models of metabolic networks. nih.gov

Metabolomic Analysis for Pathway Flux and Metabolic Signatures

Metabolomic analysis provides a powerful lens for investigating the dynamics of this compound within biological systems. By quantifying shifts in metabolite pools, researchers can infer the rate of metabolic flow, or flux, through specific pathways and identify unique metabolic signatures associated with cellular states. These approaches are critical for understanding how organisms process pyrimidines via the this compound-producing Rut pathway.

Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the formation and degradation of this compound. In studies of the Escherichia coli Rut pathway, both NMR and MS were essential to confirm that the enzyme RutA cleaves the uracil ring to produce this compound. researchgate.netnih.gov Mass spectrometry, in particular, was sensitive enough to detect not only this compound but also a trace amount of its highly reactive intermediate, this compound peracid, thereby providing direct evidence for the reaction mechanism. researchgate.netnih.gov

Metabolic flux analysis (MFA) can be applied to quantify the rate of turnover of this compound and related compounds, offering insights into the efficiency and regulation of the pyrimidine degradation pathway. gla.ac.uknih.gov By introducing isotopically labeled substrates, such as ¹³C/¹⁵N-labeled uracil, researchers can track the atoms as they are incorporated into this compound and its subsequent breakdown products, allowing for precise measurement of pathway kinetics. researchgate.net

Furthermore, metabolomics serves to identify metabolic signatures—patterns of metabolite concentrations that act as biomarkers for specific physiological or pathological conditions. For instance, a chemical group-based metabolome analysis in beef steers identified ureidoacrylic acid in plasma as a potential biomarker associated with residual feed intake, a measure of metabolic efficiency. frontiersin.org This finding suggests that variations in this compound metabolism could reflect broader systemic differences in nutrient utilization. frontiersin.org

The table below summarizes key metabolites in the this compound pathway and the analytical methods used for their identification, highlighting the role of metabolomics in pathway characterization.

| Metabolite | Analytical Technique(s) Used for Identification | Key Finding |

| This compound | NMR Spectroscopy, Mass Spectrometry (MS) | Identified as the direct product of uracil ring cleavage by the RutA enzyme. researchgate.netnih.gov |

| This compound Peracid | Mass Spectrometry (MS) | Detected as a transient intermediate, suggesting it is the initial product of the RutA/F reaction. researchgate.netnih.gov |

| Aminoacrylate | Inferred from subsequent products | Presumed unstable intermediate from the hydrolysis of this compound by RutB. researchgate.netuniprot.org |

| Carbamate (B1207046) | Inferred from subsequent products | Presumed unstable intermediate from the hydrolysis of this compound by RutB. researchgate.netuniprot.org |

| Malonic Semialdehyde | Coupled Enzyme Assays | Identified as a downstream product of this compound breakdown. researchgate.net |

| Ureidoacrylic Acid (isomer) | Liquid Chromatography–Mass Spectrometry (LC-MS) | Plasma concentrations were found to be greater in high-feed efficiency beef steers. frontiersin.org |

Bioinformatics Tools for Sequence Similarity Network Analysis and Functional Annotation

Bioinformatics provides essential tools for classifying enzymes involved in this compound metabolism and predicting their functions based on sequence and structural data. Sequence similarity networks (SSNs) and functional annotation are two powerful bioinformatic approaches that enable researchers to navigate the vast landscape of genomic data to understand the evolution and function of these enzymes.

Sequence Similarity Network (SSN) Analysis

An SSN is a computational method used to visualize relationships among protein sequences. illinois.edu In an SSN, proteins are represented as nodes, and the connections (edges) between them represent a pairwise sequence similarity above a certain threshold. illinois.edu This technique groups proteins into clusters that often share a common function. acs.org

For the study of this compound, an SSN can be generated for the protein superfamily to which this compound-metabolizing enzymes belong. For example, the this compound amidohydrolase RutB is a member of the isochorismatase-like hydrolase family. uniprot.orgnih.govresearchgate.net An SSN of this large family could reveal distinct clusters of proteins, allowing researchers to:

Identify sub-groups that are highly likely to be true this compound amidohydrolases.

Pinpoint uncharacterized protein clusters that may possess novel, related enzymatic functions. acs.org

Understand the evolutionary divergence of enzymes that act on different, but structurally similar, substrates.

The table below conceptualizes how an SSN could be used to classify enzymes within a hydrolase superfamily relevant to this compound.

| Network Cluster | Representative Characterized Enzyme | Predicted Function of Cluster Members |

| Cluster A | E. coli RutB | High confidence of being this compound amidohydrolases. uniprot.orguniprot.org |

| Cluster B | P. aeruginosa PhzD (Isochorismatase) | Likely isochorismatases, not involved in this compound metabolism. researchgate.net |

| Cluster C | (No characterized members) | Unexplored sequence space; potential for novel hydrolase activity. acs.org |

| Cluster D | E. coli PcaD | 3-oxoadipate-enol-lactonases, structurally related to RutD. nih.gov |

Functional Annotation

Functional annotation is the process of assigning biological information to protein sequences. This is often achieved by comparing a query sequence against databases of proteins with known functions using algorithms like BLAST. nih.gov For enzymes in the this compound pathway, functional annotation provides a hypothesis about their specific catalytic role.

The enzyme RutB from E. coli serves as an excellent example. Its function is annotated based on experimental evidence and sequence homology. uniprot.orguniprot.org Bioinformatic databases like UniProt consolidate this information, providing a detailed summary of the protein's function, catalytic activity, and classification. uniprot.orguniprot.org This annotation is built from:

Sequence Homology: Identifying RutB as part of the isochorismatase family (Pfam: PF00857) suggests it is a hydrolase. uniprot.orguniprot.org

Experimental Characterization: Biochemical assays have confirmed it specifically hydrolyzes this compound to aminoacrylate and carbamate. researchgate.netuniprot.org

Structural Analysis: X-ray crystallography has revealed the active site residues (e.g., Cys166 as the nucleophile) responsible for catalysis, solidifying its mechanistic annotation. nih.govresearchgate.net

The following table details the functional annotation of this compound Amidohydrolase (RutB), demonstrating how bioinformatics tools integrate various data types to describe protein function.

| Annotation Type | Details for this compound Amidohydrolase (RutB) | Source Database(s) / Method |

| Recommended Name | This compound amidohydrolase | UniProt uniprot.orguniprot.org |

| EC Number | 3.5.1.110 | UniProt, ENZYME uniprot.orguniprot.org |

| Catalytic Activity | (Z)-3-ureidoacrylate + H₂O = (Z)-3-aminoacrylate + carbamate + H⁺ | Rhea, UniProt uniprot.orguniprot.org |

| Pathway Involvement | Pyrimidine catabolism (Rut pathway) | EcoCyc, MetaCyc uniprot.org |

| Protein Family | Isochorismatase-like hydrolase superfamily, RutB family | Pfam, InterPro, TIGR uniprot.orguniprot.org |

| Gene Ontology (GO) | Molecular Function: hydrolase activity, acting on carbon-nitrogen bonds. Biological Process: uracil catabolic process, nitrogen utilization. | GO, UniProtKB uniprot.org |

Broader Biological Implications and Future Research Directions

Ureidoacrylate Metabolism in Nitrogen Utilization and Nutrient Cycling

This compound is a central molecule in an alternative pyrimidine (B1678525) catabolic route known as the Rut pathway, which is particularly significant for nitrogen utilization in certain bacteria like Escherichia coli. nih.govresearchgate.net Unlike the canonical reductive and oxidative pathways, the primary function of the Rut pathway is to liberate nitrogen from pyrimidine rings for assimilation, especially under nitrogen-limiting conditions. asm.orgscience.gov The pathway allows E. coli K-12 to use uracil (B121893) as the sole nitrogen source. nih.govresearchgate.netnih.gov

The process begins with the RutA enzyme, a novel pyrimidine oxygenase, which cleaves the uracil ring to form this compound, likely via a this compound peracid intermediate. nih.govresearchgate.netasm.org The subsequent enzymatic steps are geared towards releasing the two nitrogen atoms from this intermediate. The enzyme this compound amidohydrolase (RutB) hydrolyzes this compound, which leads to the formation of carbamate (B1207046) and aminoacrylate. researchgate.netnih.gov Both of these products are unstable and spontaneously hydrolyze, releasing two molecules of ammonia (B1221849) (NH₃) and one molecule of carbon dioxide (CO₂). nih.govresearchgate.netasm.org

This pathway highlights a crucial strategy for nutrient cycling in microbial ecosystems. By degrading pyrimidines, organisms can reclaim valuable nitrogen that would otherwise be locked in these stable heterocyclic structures. Interestingly, the carbon backbone of the pyrimidine is not assimilated; instead, it is converted to 3-hydroxypropionic acid and excreted as a waste product. asm.orgnih.gov This suggests that the Rut pathway is highly specialized for nitrogen scavenging. asm.org The expression of the rut operon is controlled by the nitrogen regulatory protein C (NtrC), further cementing its role in nitrogen metabolism. asm.org

Evolutionary Insights into Pyrimidine Degradation Diversification

The existence of the Rut pathway alongside the more common reductive and oxidative pathways for pyrimidine degradation provides a fascinating case study in metabolic diversification. nih.govresearchgate.net The three pathways differ significantly in their initial steps and ultimate products, suggesting they evolved to meet distinct metabolic needs. The reductive pathway, found in organisms from bacteria to humans, degrades pyrimidines to β-alanine, ammonia, and CO₂. researchgate.netresearchgate.net The oxidative pathway leads to urea (B33335) and malonic acid. nih.gov The Rut pathway, however, is uniquely structured to prioritize nitrogen release over carbon assimilation. asm.orgnih.gov

The evolutionary history of pyrimidine degradation appears to be complex, with evidence of pathway loss and potential horizontal gene transfer events. researchgate.netnih.gov For instance, studies in yeast have shown that the ability to degrade pyrimidines has been lost in some lineages, such as Saccharomyces cerevisiae, while it is retained in others like Saccharomyces kluyveri. researchgate.net The genetic and biochemical basis for uracil degradation in many yeasts is still not fully understood and may represent yet another novel pathway. researchgate.net

The evolution of the Rut pathway itself is enigmatic. nih.gov It involves several toxic intermediates, such as this compound peracid and malonic semialdehyde, which require a suite of dedicated enzymes (RutC, RutD, RutE) for detoxification. asm.orgnih.gov This implies that the detoxifying enzymes must have been present, perhaps with other native functions, before the core pathway for pyrimidine cleavage could be established. asm.org The chimaeric nature of pyrimidine biosynthetic pathways in eukaryotes, showing origins from different prokaryotic ancestors, suggests that metabolic pathways can be assembled in a mosaic fashion over evolutionary time. nih.govnih.gov The Rut pathway may represent a more recent evolutionary innovation for specialized nutrient scavenging in certain ecological niches.

Unexplored Mechanistic Questions in this compound Enzymology

While the general functions of the enzymes in the Rut pathway have been outlined, significant mechanistic questions remain, particularly concerning the in vivo processing of this compound and its precursor.

A central mystery is the precise role and mechanism of the enzymes RutC and RutD. nih.gov In vitro experiments have shown that the enzymes RutA and RutB are sufficient to convert uracil into ammonia, CO₂, and malonic semialdehyde. nih.gov However, RutC and RutD are essential for the pathway to function in vivo, suggesting they are required to handle toxic intermediates or accelerate slow reaction steps. asm.orgasm.org It is postulated that the direct product of the RutA enzyme is this compound peracid, a highly reactive and toxic molecule. asm.orgnih.gov This peracid is thought to be reduced to this compound, but this spontaneous reaction may be too slow in vivo. asm.org

Further questions revolve around the subsequent steps. One hypothesis is that RutB acts on this compound peracid in vivo to produce aminoacrylate peracid. nih.govresearchgate.netnih.gov RutC, a putative reductase, would then reduce this to aminoacrylate. nih.govresearchgate.netnih.gov RutD, which belongs to the α/β hydrolase superfamily, is proposed to accelerate the hydrolysis of the unstable aminoacrylate to malonic semialdehyde. nih.govresearchgate.net However, the exact catalytic mechanisms and substrate specificities of RutC and RutD have not been fully confirmed biochemically. nih.govnih.gov Understanding the structure and function of these enzymes is crucial for a complete picture of the pathway and how it mitigates the toxicity of its own intermediates. nih.gov

Potential for Enzyme Engineering and Biotechnological Applications (excluding medical/clinical)

The unique enzymes of the this compound pathway present opportunities for enzyme engineering and the development of novel biotechnological processes. isomerase.com Techniques such as directed evolution and rational design can be used to optimize these enzymes for specific industrial applications, improving their stability, substrate specificity, or catalytic rate. isomerase.com

Table 1: Potential Biotechnological Applications of Rut Pathway Enzymes

| Enzyme | Native Reaction | Potential Application |

|---|---|---|

| RutA (Pyrimidine Oxygenase) | Uracil ring cleavage | Biocatalysis for novel chemical synthesis, breaking down stable heterocyclic compounds. |

| RutB (this compound Amidohydrolase) | Hydrolysis of this compound | Production of chiral intermediates; already shown to be a robust catalyst for producing (-)-Vince lactam when immobilized. |

| RutE / YdfG (Malonic Semialdehyde Reductase) | Reduction of malonic semialdehyde | Bioproduction of 3-hydroxypropionic acid, a valuable platform chemical. asm.orgresearchgate.net |

One of the most promising areas is the production of value-added chemicals. The final step of the pathway involves the reduction of malonic semialdehyde to 3-hydroxypropionic acid (3-HP) by RutE or YdfG. researchgate.netasm.org 3-HP is a valuable platform chemical used to produce acrylic acid and other polymers. Engineering the Rut pathway or its components could lead to efficient microbial cell factories for 3-HP synthesis from inexpensive pyrimidine feedstocks.

Furthermore, the enzyme RutB has already been successfully engineered. When immobilized on a resin, it serves as a robust catalyst for the production of (-)-Vince lactam, a valuable chiral intermediate used in chemical synthesis. The novel chemistry of RutA, the flavoenzyme that initiates ring cleavage, could also be exploited. acs.org As an unusual oxygenase, it could be engineered to act on different substrates, potentially leading to new bioremediation technologies for breaking down persistent environmental pollutants with similar heterocyclic structures. asm.orgisomerase.com

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

A comprehensive understanding of the this compound pathway—its regulation, its interaction with other metabolic networks, and its physiological role—can be achieved through the integration of multi-omics data. oup.comfrontiersin.org This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the biological system. biorxiv.orgnih.gov

Genomics can identify the rut genes across different species, providing evolutionary context and revealing how the pathway is distributed in various environments. science.gov

Transcriptomics (RNA-seq) can show when and under what conditions the rut genes are expressed, confirming their role in nitrogen starvation and revealing other potential regulatory cues. nih.gov

Proteomics can quantify the levels of the Rut enzymes, verifying that the genes are translated into functional proteins and helping to identify post-translational modifications. biorxiv.org

Metabolomics can measure the concentrations of this compound and other pathway intermediates and products, providing a direct readout of the pathway's activity and helping to identify bottlenecks or the accumulation of toxic side products. nih.gov

By integrating these data layers, researchers can move beyond a simple linear diagram of the pathway. oup.comnih.gov For example, an integrated analysis could reveal how the cell re-routes its metabolism in response to the toxic intermediates of the Rut pathway or how the pathway's "waste product," 3-hydroxypropionic acid, might affect other cellular processes. asm.org Such analyses are crucial for constructing accurate computational models for metabolic engineering and for fully appreciating the dynamic role of this compound metabolism in cell physiology. frontiersin.orgfrontiersin.org

Q & A

Q. How should interdisciplinary teams tailor this compound formulations for dual drug-delivery and mechanical support applications?

- Methodological Answer :

- Hybrid design : Incorporate PEG spacers to balance hydrophilicity (drug release) and acrylate crosslinking density (mechanical strength).

- Staged release protocols : Use hydrolytic (urea) and enzymatic (ester) cleavage sites for sequential drug elution. Validate via Franz diffusion cells and tensile testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。